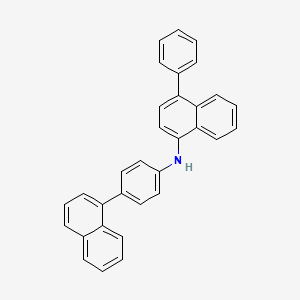

N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(Naftalen-1-il)fenil)-4-fenilnaftalen-1-amina: es un compuesto orgánico con una estructura compleja que incluye múltiples anillos aromáticos. Este compuesto es conocido por sus aplicaciones en electrónica orgánica, particularmente en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-(4-(Naftalen-1-il)fenil)-4-fenilnaftalen-1-amina normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de acoplamiento cruzado de Suzuki, donde un compuesto dibromo reacciona con un éster de borónico que contiene naftílico en presencia de un catalizador de paladio . Las condiciones de reacción a menudo implican el uso de solventes como tetrahidrofurano (THF) y bases como carbonato de potasio.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluyendo reactores de flujo continuo para garantizar una calidad y rendimiento constantes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura es crucial para mantener las condiciones de reacción requeridas para una producción óptima.

Análisis De Reacciones Químicas

Tipos de reacciones: N-(4-(Naftalen-1-il)fenil)-4-fenilnaftalen-1-amina experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución aromática electrófila son comunes, donde los anillos aromáticos se pueden funcionalizar con diferentes sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Halogenación usando bromo o cloración usando gas cloro.

Productos principales:

Oxidación: Formación de naftoquinonas.

Reducción: Formación de aminas aromáticas reducidas.

Sustitución: Formación de compuestos aromáticos halogenados.

Aplicaciones Científicas De Investigación

Química: N-(4-(Naftalen-1-il)fenil)-4-fenilnaftalen-1-amina se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite el desarrollo de nuevos materiales con propiedades electrónicas específicas .

Biología y medicina: Si bien sus principales aplicaciones se encuentran en la ciencia de los materiales, se están explorando derivados de este compuesto para posibles actividades biológicas, incluyendo como ligandos en ensayos bioquímicos .

Industria: En el sector industrial, este compuesto es crucial en la producción de OLED y otros dispositivos optoelectrónicos. Su capacidad para transportar huecos de manera eficiente lo convierte en un componente valioso en el desarrollo de dispositivos electrónicos de alto rendimiento .

Mecanismo De Acción

El mecanismo por el cual N-(4-(Naftalen-1-il)fenil)-4-fenilnaftalen-1-amina ejerce sus efectos se debe principalmente a su función como material de transporte de huecos en dispositivos electrónicos. Facilita el movimiento de cargas positivas (huecos) a través del dispositivo, mejorando su eficiencia y rendimiento . Los objetivos moleculares incluyen las capas activas de los OLED, donde interactúa con otros materiales orgánicos para mejorar el transporte de carga y la estabilidad del dispositivo.

Comparación Con Compuestos Similares

Compuestos similares:

- N-(4-(Naftalen-1-il)fenil)-[1,1’-bifenil]-4-amina

- N-(Naftalen-1-il)benzamida

Singularidad: N-(4-(Naftalen-1-il)fenil)-4-fenilnaftalen-1-amina es única debido a su disposición específica de anillos aromáticos, lo que proporciona propiedades electrónicas distintas. En comparación con compuestos similares, ofrece mejores capacidades de transporte de huecos y estabilidad en dispositivos electrónicos .

Actividad Biológica

N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine, with the CAS number 949462-20-8, is a compound that has garnered interest due to its potential biological activities. This article examines its synthesis, biological activity, and related research findings, focusing on its anticancer properties and other relevant effects.

The molecular formula of this compound is C32H23N, with a molecular weight of 421.53 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of naphthalene rings, which are known for their biological activity.

| Property | Value |

|---|---|

| CAS Number | 949462-20-8 |

| Molecular Formula | C32H23N |

| Molecular Weight | 421.53 g/mol |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Anticancer Activity

Recent studies have indicated that compounds containing naphthalene moieties exhibit significant anticancer properties. For instance, a related compound demonstrated remarkable in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line by inducing apoptosis and causing cell cycle arrest .

Case Study: Anticancer Evaluation

In a study evaluating naphthalene-substituted compounds, it was found that certain derivatives could effectively suppress tumor growth in vivo. The compound 6a , closely related to this compound, showed a significant reduction in tumor size when administered at a dosage of 20 mg/kg in mouse models .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 0.5 | Induces apoptosis, cell cycle arrest |

| 2a | T47D | 0.034 | Arrests G2/M phase, inhibits tubulin polymerization |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of the cell cycle. Specifically, studies have shown that this compound may interact with cellular pathways responsible for regulating cell proliferation and survival .

Antioxidant and Antimicrobial Properties

Aside from its anticancer potential, naphthalene derivatives are also recognized for their antioxidant and antimicrobial activities. Research indicates that certain naphthalene-based compounds can exhibit significant radical scavenging abilities and inhibit bacterial growth .

Antioxidant Activity Evaluation

The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging assay. Results indicated moderate activity compared to standard antioxidants like vitamin C:

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| DAN-S | 75.48% |

| DAN-OV | 68.14% |

Propiedades

Fórmula molecular |

C32H23N |

|---|---|

Peso molecular |

421.5 g/mol |

Nombre IUPAC |

N-(4-naphthalen-1-ylphenyl)-4-phenylnaphthalen-1-amine |

InChI |

InChI=1S/C32H23N/c1-2-9-23(10-3-1)29-21-22-32(31-15-7-6-14-30(29)31)33-26-19-17-25(18-20-26)28-16-8-12-24-11-4-5-13-27(24)28/h1-22,33H |

Clave InChI |

XEPHFAXGYWTLOX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.